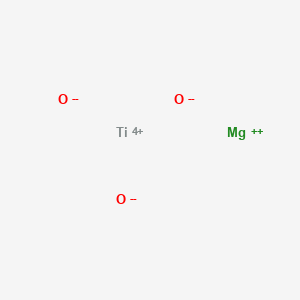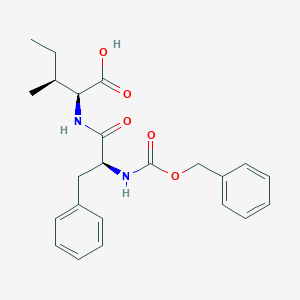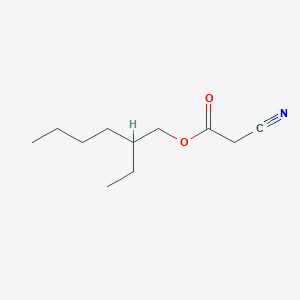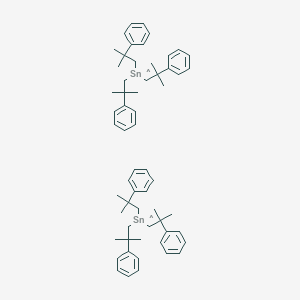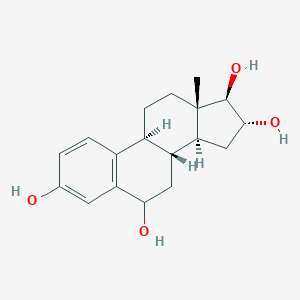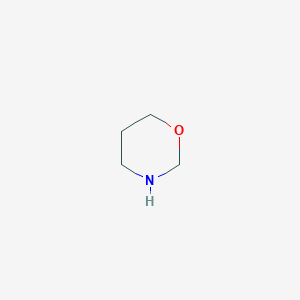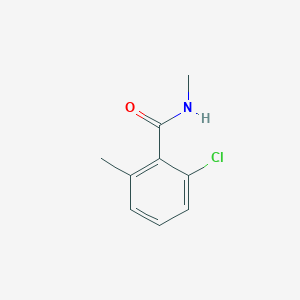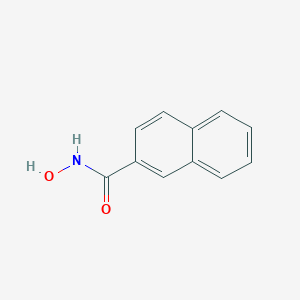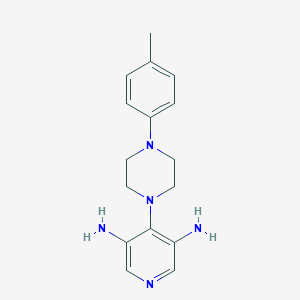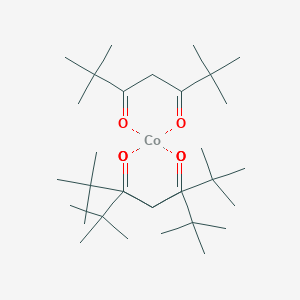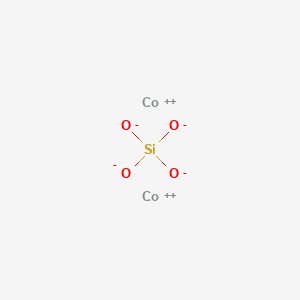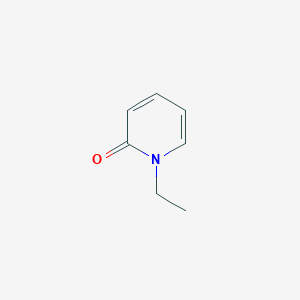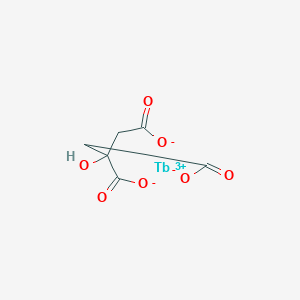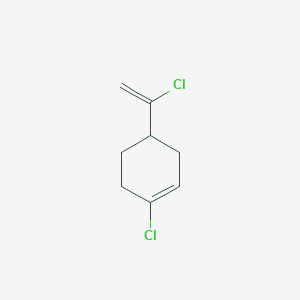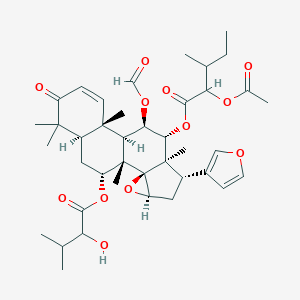
Heudelottin F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heudelottin F is a natural compound that is derived from the roots of the plant Isodon japonicus. This compound has been found to have various pharmacological properties, including anti-inflammatory, anti-tumor, and anti-viral effects. In
Mecanismo De Acción
The mechanism of action of Heudelottin F is not fully understood. However, it has been proposed that it exerts its pharmacological effects by modulating various signaling pathways in cells. For example, it has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It also inhibits the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
Heudelottin F has various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of pro-inflammatory mediators. It also inhibits the production of reactive oxygen species, which are involved in oxidative stress. Furthermore, it has been found to modulate various transcription factors such as AP-1 and STAT3, which are involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Heudelottin F in lab experiments is that it is a natural compound that is derived from a plant source. This makes it a potentially safer alternative to synthetic compounds that may have toxic side effects. However, one limitation of using Heudelottin F is that its availability may be limited due to the difficulty in synthesizing it in large quantities.
Direcciones Futuras
There are several future directions for research on Heudelottin F. One area of research could be to investigate its potential as a therapeutic agent for various diseases such as cancer and viral infections. Another area of research could be to investigate its mechanism of action in more detail to better understand how it exerts its pharmacological effects. Furthermore, research could be conducted to explore the potential of Heudelottin F as a lead compound for the development of new drugs.
Métodos De Síntesis
Heudelottin F can be synthesized using a method that involves the extraction of the compound from the roots of Isodon japonicus. The plant is first dried and then ground into a powder. The powder is then extracted using a solvent such as ethanol or methanol. The extract is then purified using various chromatography techniques such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography. The final product is obtained in the form of a white crystalline powder.
Aplicaciones Científicas De Investigación
Heudelottin F has been the subject of extensive scientific research due to its various pharmacological properties. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Furthermore, it has been found to have anti-viral effects by inhibiting the replication of the hepatitis B virus.
Propiedades
Número CAS |
11052-31-6 |
|---|---|
Nombre del producto |
Heudelottin F |
Fórmula molecular |
C40H54O12 |
Peso molecular |
726.8 g/mol |
Nombre IUPAC |
[(1S,2S,4R,6S,7R,8R,9R,10R,11S,16R,18R)-9-formyloxy-6-(furan-3-yl)-18-(2-hydroxy-3-methylbutanoyl)oxy-1,7,11,15,15-pentamethyl-14-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-8-yl] 2-acetyloxy-3-methylpentanoate |
InChI |
InChI=1S/C40H54O12/c1-11-21(4)30(49-22(5)42)35(46)51-33-31(48-19-41)32-37(8)14-12-26(43)36(6,7)25(37)17-27(50-34(45)29(44)20(2)3)39(32,10)40-28(52-40)16-24(38(33,40)9)23-13-15-47-18-23/h12-15,18-21,24-25,27-33,44H,11,16-17H2,1-10H3/t21?,24-,25-,27+,28+,29?,30?,31+,32+,33-,37-,38+,39+,40+/m0/s1 |
Clave InChI |
RDVGDKYASWLSCE-ASOOEVESSA-N |
SMILES isomérico |
CCC(C)C(C(=O)O[C@H]1[C@@H]([C@@H]2[C@]3(C=CC(=O)C([C@@H]3C[C@H]([C@]2([C@]45[C@@]1([C@@H](C[C@H]4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)OC=O)OC(=O)C |
SMILES |
CCC(C)C(C(=O)OC1C(C2C3(C=CC(=O)C(C3CC(C2(C45C1(C(CC4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)OC=O)OC(=O)C |
SMILES canónico |
CCC(C)C(C(=O)OC1C(C2C3(C=CC(=O)C(C3CC(C2(C45C1(C(CC4O5)C6=COC=C6)C)C)OC(=O)C(C(C)C)O)(C)C)C)OC=O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



